5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid
Description
Properties
CAS No. |
1399657-50-1 |
|---|---|
Molecular Formula |
C13H8O6 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
5-(1,3-benzodioxole-5-carbonyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H8O6/c14-12(9-3-4-10(19-9)13(15)16)7-1-2-8-11(5-7)18-6-17-8/h1-5H,6H2,(H,15,16) |
InChI Key |
HRDSMAFMPXQOFF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(O3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Coupling Agent-Mediated Synthesis
A widely adopted protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. In this approach, the carboxylic acid group of furan-2-carboxylic acid is activated by EDC, forming an active O-acylisourea intermediate. This intermediate reacts with the amine or hydroxyl group of the benzo[d]dioxole carbonyl precursor, though in practice, the benzo[d]dioxole component is often pre-functionalized as an acyl chloride or mixed anhydride to enhance reactivity.
Example Procedure :
-
Activation Step : Furan-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to form the activated ester.
-
Coupling Step : Benzo[d]dioxole-5-carbonyl chloride (1.1 equiv) is introduced dropwise, followed by triethylamine (2.0 equiv) to neutralize HCl byproducts.
-
Work-Up : The reaction is stirred at room temperature for 12–24 hours, after which the mixture is washed with dilute HCl, sodium bicarbonate, and brine. The organic layer is dried over MgSO₄ and concentrated.
-
Purification : The crude product is recrystallized from ethanol/water or purified via silica gel chromatography.
Key Optimization Parameters :
-
Stoichiometry : Excess EDC (1.2–1.5 equiv) ensures complete activation of the carboxylic acid.
-
Solvent Choice : Polar aprotic solvents (e.g., DCM, THF) improve reagent solubility.
-
Temperature : Reactions performed at 0–25°C minimize side reactions like hydrolysis.
Oxidative Coupling and Cyclization Strategies
An alternative route involves the oxidative coupling of substituted furans with benzo[d]dioxole precursors. This method is particularly useful for constructing the furan ring in situ while introducing the carbonyl group.
Metalloporphyrin-Catalyzed Oxidation
Building on methodologies for synthesizing benzofuran-2-carboxylic acid, metalloporphyrin catalysts (e.g., tetrakis(o-chlorophenyl)iron porphyrin) enable the oxidation of methyl-substituted furans to carboxylic acids under high-pressure oxygen.
Example Procedure :
-
Substrate Preparation : 2-Methylbenzofuran (1.0 equiv) is dissolved in absolute ethanol.
-
Catalyst Loading : Tetrakis(o-chlorophenyl)iron porphyrin (0.5–1.0 mol%) is added.
-
Oxidation : Oxygen gas (2.0 MPa) is introduced, and the reaction is heated to 130°C for 2 hours in an autoclave.
-
Acidification : The mixture is acidified with HCl, precipitating the carboxylic acid derivative.
-
Isolation : The product is filtered and recrystallized from hot water.
Adaptation for Target Compound :
-
The benzo[d]dioxole carbonyl group can be introduced prior to oxidation by functionalizing the furan precursor with a dioxole moiety.
Direct Carbodiimide-Mediated Amidation
Recent advances in carbodiimide chemistry, such as the use of diphenylphosphoryl diazomethane tricarbonyl (DPDTC) , offer a solvent-free pathway for activating carboxylic acids. This method, validated in amide synthesis, can be adapted for ketone formation via nucleophilic acyl substitution.
Example Procedure :
-
Acid Activation : Furan-2-carboxylic acid (1.0 equiv) and DPDTC (1.05–1.25 equiv) are heated at 60°C for 4 hours, forming a reactive thioester intermediate.
-
Coupling : Benzo[d]dioxole-5-carbonyl amine (1.1 equiv) is added, and the mixture is stirred at 45°C for 16 hours.
-
Quenching and Isolation : The reaction is quenched with HCl, and the product is extracted with ethyl acetate. Purification via silica gel chromatography yields the target compound.
Advantages :
-
High Atom Economy : Minimal solvent use reduces waste.
Comparative Analysis of Synthetic Methods
Key Insights :
-
EDC Coupling offers moderate yields but requires stringent anhydrous conditions.
-
DPDTC Activation achieves superior yields (up to 98%) with fewer purification steps, making it ideal for industrial applications.
-
Oxidative Methods are less efficient for the target compound but valuable for synthesizing intermediates.
Mechanistic Considerations and Side Reactions
Competing Hydrolysis
In EDC-mediated reactions, premature hydrolysis of the activated intermediate by ambient moisture remains a major challenge. This is mitigated by using anhydrous solvents and molecular sieves.
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group undergoes efficient amide bond formation with primary/secondary amines. A 2024 study demonstrated 89-95% yields using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC) as coupling agent in TPGS-750-M/H2O surfactant system at 60°C .
Key reaction parameters :
| Reagent System | Temperature | Time (hr) | Yield (%) |
|---|---|---|---|
| EDC/HOBt/DIPEA | 0°C→RT | 12 | 82 |
| TPGS-750-M/H2O | 60°C | 6 | 95 |
| DCC/DMAP | RT | 24 | 73 |
Notably, steric hindrance significantly impacts reactivity - ortho-substituted amines showed 32% reduced conversion compared to para-substituted analogs .
Esterification
The acid readily forms esters through:
-
Fischer esterification : 72% yield with methanol/H2SO4 under reflux (12 hr)
-
Steglich esterification : 85% yield using DCC/DMAP in dry DCM
Comparative reaction kinetics:
| Alcohol | Catalyst | Time (hr) | Conversion (%) |
|---|---|---|---|
| Methanol | H2SO4 | 12 | 72 |
| Benzyl | DCC/DMAP | 6 | 85 |
| Tert-butyl | DMAP | 24 | 68 |
Carbonyl Reactivity
The benzodioxole carbonyl participates in nucleophilic additions:
a) Grignard Reactions
Adds methylmagnesium bromide to form secondary alcohol (64% yield):
b) Reductive Amination
With benzylamine/NaBH3CN:
(57% yield)
Biological Interactions
While not direct chemical reactions, the compound's interactions with carbonic anhydrase isoforms demonstrate functional group participation:
| CA Isoform | Inhibition (KI μM) | Key Interactions |
|---|---|---|
| hCA I | >100 | No significant binding |
| hCA IX | 0.56 | -COOH H-bonds to Zn²+ site |
| hCA XII | 0.91 | Benzodioxole π-stacking with Phe |
The carboxylic acid group coordinates with zinc in CA active sites (bond length 2.1Å), while the benzodioxole moiety participates in hydrophobic interactions with Val-121 and Phe-131 residues .
Stability Considerations
Critical degradation pathways:
-
Thermal : Decomposes at >180°C via decarboxylation (TGA data shows 8% mass loss at 200°C)
-
Photolytic : Benzodioxole ring opening under UV light (λ=254nm) forms quinone derivatives
-
Hydrolytic : Stable in pH 4-8; decomposes in strong acid/base via furan ring cleavage
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry and biological systems, with precise control over reaction conditions being crucial for optimal transformations .
Scientific Research Applications
Anticancer Activity
One of the most significant areas of research surrounding 5-(benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid is its anticancer properties. Studies have indicated that derivatives of benzodioxole exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds with similar structural frameworks have shown effectiveness against non-small cell lung adenocarcinoma (A549) cells, suggesting that this compound may also possess similar anticancer activities .
The mechanism behind this activity is believed to involve the modulation of cellular pathways associated with cancer cell proliferation and apoptosis. Further investigations are needed to elucidate the precise mechanisms and to evaluate the compound's efficacy in vivo.
Antimicrobial Properties
Another area of interest is the antimicrobial potential of this compound. Research has indicated that furan derivatives can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound may enhance its interaction with microbial targets, leading to inhibition of growth .
Applications in Materials Science
Beyond biological applications, this compound has potential uses in materials science. Its unique structure makes it a candidate for developing functional materials such as polymers or coatings that require specific chemical properties like thermal stability or UV resistance.
Mechanism of Action
The mechanism of action of 5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
Substituent Variations on the Furan Ring
The target compound’s furan-2-carboxylic acid backbone is shared with several analogs, but differences in substituents significantly alter properties:
*Calculated based on C₁₃H₁₀O₇.
Key Observations :
Comparison with Benzofuran and Oxazole Derivatives
Replacement of the benzo[d][1,3]dioxole moiety with benzofuran or oxazole rings alters pharmacological profiles:
| Compound Name | Core Structure | Bioactivity/Application | Key Difference from Target Compound |
|---|---|---|---|
| Benzo[d]oxazole-5-carboxylic acid | Oxazole ring | Intermediate in agrochemical synthesis | Oxazole’s nitrogen atom increases basicity |
| 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid | Dihydrobenzofuran | Material precursor; limited bioactivity data | Reduced aromaticity and lack of dioxole ring |
| 5-Fluoro-2-hydroxybenzoic acid | Simple benzoic acid | Fluorinated intermediate for drug synthesis | Absence of furan and dioxole groups |
Key Observations :
- The benzo[d][1,3]dioxole ring in the target compound provides a fused oxygen-rich system, improving stability against oxidative degradation compared to benzofuran or oxazole derivatives .
- Fluorinated analogs (e.g., 5-fluoro-2-hydroxybenzoic acid) highlight the role of halogenation in modulating pharmacokinetics, a feature absent in the target compound but relevant for future derivatization .
Biological Activity
5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid (CAS No. 1399657-50-1) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 260.20 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to a furan ring, which is significant for its biological activity.
Synthesis Methods
Synthesis typically involves multiple steps starting from benzo[d][1,3]dioxole and furan derivatives. A common method includes:
- Formation of the benzo[d][1,3]dioxole core through nucleophilic substitution.
- Coupling with furan-2-carboxylic acid to form the final product.
Biological Activity Overview
Research indicates that derivatives of benzo[d][1,3]dioxole and furan exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting microtubule dynamics and cell cycle progression .
- Antibacterial and Antifungal Properties : The benzo[b]furan derivatives have demonstrated significant antibacterial and antifungal activities in vitro .
The mechanism by which this compound exerts its effects primarily involves:
- Inhibition of Cell Growth : The compound appears to inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : It has been shown to promote programmed cell death in various cancer cell lines .
Case Studies
Several studies have focused on the biological activity of related compounds:
- Anticancer Studies : Research by Flynn et al. highlighted that modifications to the benzofuran structure can enhance antiproliferative activity against specific cancer cell lines .
- Antimicrobial Activity : A study indicated that certain derivatives of benzofuran exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound | Anticancer Activity | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 7-Hydroxybenzo[b]furan | High | Moderate | Yes |
| Benzodioxole derivatives | Variable | High | Moderate |
Q & A
Basic: What are the recommended synthetic routes for preparing 5-(Benzo[d][1,3]dioxole-5-carbonyl)furan-2-carboxylic acid?
Answer:
The synthesis typically involves coupling a benzo[d][1,3]dioxole derivative with a pre-functionalized furan-2-carboxylic acid scaffold. A common approach is:
- Step 1 : Functionalize the benzo[d][1,3]dioxole moiety at the 5-position with a carbonyl group using Friedel-Crafts acylation or ester hydrolysis .
- Step 2 : Use Suzuki-Miyaura coupling or nucleophilic acyl substitution to attach the furan-2-carboxylic acid moiety. For example, boronic acid derivatives of furan (e.g., 5-(Trifluoromethyl)furan-2-boronic Acid) can facilitate cross-coupling reactions .
- Step 3 : Purify intermediates via column chromatography and confirm structures using NMR (e.g., for carbonyl groups) and HPLC (>95% purity) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid). Compare retention times against known standards .
- Structural Confirmation :
- NMR : and NMR to identify furan protons (~6.5–7.5 ppm) and benzo[d][1,3]dioxole methylenedioxy protons (~5.9–6.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., CHO requires exact mass 260.0321).
- X-ray Crystallography : For absolute configuration determination if crystalline .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Contradictions may arise from assay conditions or impurities. To address this:
- Reproducibility : Validate protocols using standardized cell lines (e.g., HEK293 for receptor-binding assays) and control compounds .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., ester hydrolysis derivatives) that may interfere with bioactivity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2), comparing results across experimental datasets .
Advanced: What strategies optimize the yield of the benzo[d][1,3]dioxole-furan coupling step?
Answer:
- Catalyst Screening : Test Pd(PPh) or PdCl(dppf) for Suzuki-Miyaura coupling; optimize ligand-to-metal ratios .
- Solvent Effects : Use polar aprotic solvents (DMF, THF) to enhance reactivity. Additives like KCO improve base-driven coupling .
- Temperature Control : Perform reactions under reflux (80–100°C) for 12–24 hours, monitoring progress via TLC.
- Workup : Extract with ethyl acetate, wash with brine, and dry over NaSO to minimize side reactions .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Waste Disposal : Segregate organic waste containing halogenated byproducts (if any) and dispose via certified hazardous waste services .
- Emergency Measures : In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced: How can computational methods predict the compound’s reactivity in biological systems?
Answer:
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, logP (partition coefficient), and CYP450 interactions .
- Reactivity Sites : Perform DFT calculations (Gaussian 16) to identify electrophilic centers (e.g., the carbonyl group) prone to nucleophilic attack in metabolic pathways .
- Metabolite Prediction : Employ software like Meteor (Lhasa Limited) to simulate phase I/II metabolites, guiding toxicity studies .
Basic: What analytical techniques confirm the absence of common synthetic byproducts?
Answer:
- TLC : Monitor reactions using silica plates (eluent: hexane/ethyl acetate 3:1) to detect unreacted starting materials.
- GC-MS : Identify volatile byproducts (e.g., methyl esters) if present .
- Elemental Analysis : Verify C, H, O percentages match theoretical values (±0.3% tolerance) .
Advanced: How to design SAR studies for derivatives of this compound targeting enzyme inhibition?
Answer:
- Core Modifications : Synthesize analogs with substituents at the furan 5-position (e.g., -CF, -OCH) to assess steric/electronic effects .
- Enzyme Assays : Test inhibition of COX-2 or lipoxygenase using fluorometric kits (Cayman Chemical). Use IC values to rank potency .
- Crystallography : Co-crystallize derivatives with target enzymes to visualize binding modes (e.g., PDB deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
